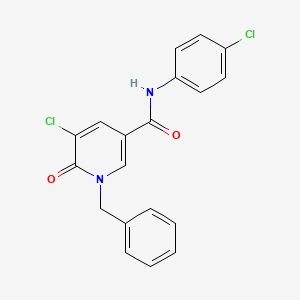

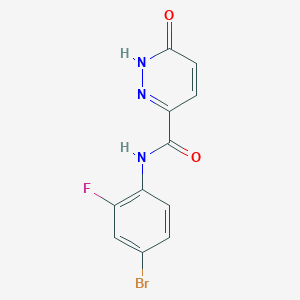

N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

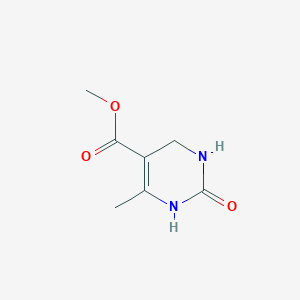

This compound belongs to a class of heterocyclic compounds that have attracted significant interest for their potential in various applications, particularly in medicinal chemistry due to their structural diversity and biological activities. Although the specific compound N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide might not have been directly studied, related structures have been synthesized and analyzed for their cytotoxic, antioxidant, and other biological activities, indicating the relevance of this structural framework in drug design and discovery.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, starting from appropriate heterocyclic and halogenated aromatic components. For instance, compounds with similar structures have been synthesized by reacting substituted isatin derivatives with hydrazine carboxamide precursors in the presence of catalytic amounts of an acid, followed by refluxing in ethanol (Journals Iosr, Priyanka B Kolanpaka, & Sammaiah Gade, 2015). These methodologies highlight the general approach that might be applied to synthesize the compound , involving key steps of activation, coupling, and cyclization.

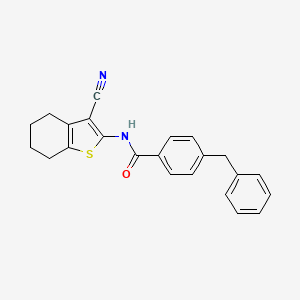

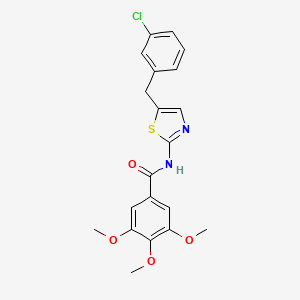

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features a pyridazine core substituted with various functional groups that significantly influence their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly used to elucidate the structure, confirming the presence of the pyridazine ring, substituents, and the overall molecular conformation. For example, the structural and electronic features of similar compounds have been characterized, providing insights into their molecular geometry, electronic distribution, and potential interaction sites for biological activity (Yu-Mei Qin et al., 2019).

Aplicaciones Científicas De Investigación

Antiviral Drug Discovery

One relevant study discusses the broader context of antiviral drug discovery, including the exploration of various compounds for potential therapeutic applications. Although the exact compound of interest is not mentioned, the review highlights the importance of structural analogs in antiviral research (De Clercq, 2009).

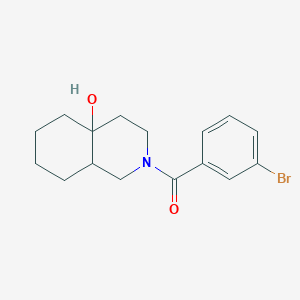

Kinase Inhibition for Cancer Therapy

Another study focuses on the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily, indicative of the therapeutic potential of pyridazine derivatives in targeting specific kinases involved in cancer progression (Schroeder et al., 2009).

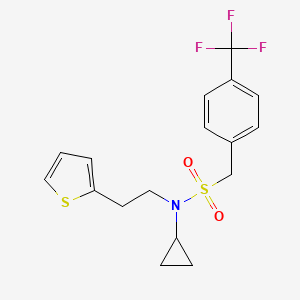

Synthesis and Antimicrobial Activity

Research on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives demonstrates the chemical versatility of pyridazine-based compounds and their potential application in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Propiedades

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJUQTKRZLQFEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)

![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)